molecular formula C10H12F9NO4S B13417483 Glycine, N-ethyl-N-[(nonafluorobutyl)sulfonyl]-, ethyl ester CAS No. 67584-63-8

Glycine, N-ethyl-N-[(nonafluorobutyl)sulfonyl]-, ethyl ester

Cat. No.: B13417483
CAS No.: 67584-63-8
M. Wt: 413.26 g/mol
InChI Key: FUWUVCJRFPBKEF-UHFFFAOYSA-N
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Description

Ethyl N-ethyl-N-[(nonafluorobutyl)sulphonyl]glycinate: is a chemical compound with the molecular formula C10H12F9NO4S. It is known for its unique properties due to the presence of a nonafluorobutyl group, which imparts significant hydrophobicity and chemical stability .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl N-ethyl-N-[(nonafluorobutyl)sulphonyl]glycinate typically involves the reaction of glycine derivatives with nonafluorobutyl sulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .

Industrial Production Methods: Industrial production methods for ethyl N-ethyl-N-[(nonafluorobutyl)sulphonyl]glycinate are similar to laboratory synthesis but are scaled up. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions: Ethyl N-ethyl-N-[(nonafluorobutyl)sulphonyl]glycinate can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed:

Scientific Research Applications

Ethyl N-ethyl-N-[(nonafluorobutyl)sulphonyl]glycinate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl N-ethyl-N-[(nonafluorobutyl)sulphonyl]glycinate involves its interaction with molecular targets through hydrophobic interactions and hydrogen bonding. The nonafluorobutyl group enhances its ability to interact with hydrophobic regions of proteins and other biomolecules, potentially altering their function and activity .

Comparison with Similar Compounds

  • Ethyl N-ethyl-N-[(trifluoromethyl)sulphonyl]glycinate
  • Ethyl N-ethyl-N-[(pentafluoroethyl)sulphonyl]glycinate
  • Ethyl N-ethyl-N-[(heptafluoropropyl)sulphonyl]glycinate

Comparison: Ethyl N-ethyl-N-[(nonafluorobutyl)sulphonyl]glycinate is unique due to the length and fluorination of its nonafluorobutyl group, which imparts greater hydrophobicity and chemical stability compared to its shorter-chain analogs. This makes it particularly useful in applications requiring high stability and hydrophobicity .

Properties

CAS No.

67584-63-8

Molecular Formula

C10H12F9NO4S

Molecular Weight

413.26 g/mol

IUPAC Name

ethyl 2-[ethyl(1,1,2,2,3,3,4,4,4-nonafluorobutylsulfonyl)amino]acetate

InChI

InChI=1S/C10H12F9NO4S/c1-3-20(5-6(21)24-4-2)25(22,23)10(18,19)8(13,14)7(11,12)9(15,16)17/h3-5H2,1-2H3

InChI Key

FUWUVCJRFPBKEF-UHFFFAOYSA-N

Canonical SMILES

CCN(CC(=O)OCC)S(=O)(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F

Origin of Product

United States

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